molecular formula C8H8BrClF3N B1381911 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride CAS No. 1214331-01-7

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B1381911
CAS No.: 1214331-01-7
M. Wt: 290.51 g/mol
InChI Key: PUYKBKYDRAEWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a benzylamine group. The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.

Scientific Research Applications

Brominated Compounds in Organic Synthesis

Brominated organic compounds, like 2-bromo-5-(trifluoromethyl)benzylamine hydrochloride, are often used in organic synthesis due to their reactivity. For example, brominated compounds are utilized in the preparation of benzothiophenes, which have shown antitumor activity in experimental tumors, highlighting the potential of brominated compounds in the development of therapeutic agents (Hellmann, Marshall, & Stayt, 1967).

Role in Electrocatalysis

Research on metal-organic frameworks (MOFs) incorporating brominated ligands suggests that such materials could be used in electrocatalysis, particularly in reactions like the hydrogen evolution reaction. This application is significant in the context of renewable energy technologies (Yang, Xiuli, Yang, Liang, Fan, & Hao, 2014).

Trifluoromethyl Group in Pharmaceutical Research

The trifluoromethyl group, present in this compound, is a common moiety in pharmaceutical compounds due to its ability to enhance metabolic stability and modify biological activity. Research on trifluoromethoxy-substituted compounds has led to the development of methodologies for introducing the trifluoromethoxy group into aromatic compounds, which can be valuable in designing new pharmaceuticals (Schlosser & Castagnetti, 2001).

Environmental and Analytical Applications

Brominated compounds are also studied for their environmental impact, particularly in the context of flame retardants and their potential to form hazardous byproducts. Understanding the thermal degradation and reaction pathways of such compounds can inform environmental risk assessments and the development of safer alternatives (Evans & Dellinger, 2003).

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-5-(trifluoromethyl)benzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-2-1-6(8(10,11)12)3-5(7)4-13;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYKBKYDRAEWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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